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Compound of Interest

Compound Name: Sulfo-Cy3.5 maleimide

Cat. No.: B15135386 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for the covalent labeling of proteins with Sulfo-
Cy3.5 maleimide, a thiol-reactive fluorescent dye. The maleimide group specifically reacts with

free sulfhydryl groups (-SH) on cysteine residues to form a stable thioether bond. Sulfo-Cy3.5

is a water-soluble cyanine dye with excitation and emission maxima at approximately 591 nm

and 604 nm, respectively, making it a valuable tool for fluorescent labeling of proteins for

various downstream applications.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for a successful protein

labeling experiment with Sulfo-Cy3.5 maleimide. These values are recommendations and

may require optimization for specific proteins.
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Parameter Recommended Value Notes

Protein Concentration 2-10 mg/mL

Labeling efficiency is

significantly reduced at

concentrations below 2

mg/mL[1]. A concentration of

50-100 µM is also commonly

recommended[2].

Reaction Buffer PBS, HEPES, or Tris

pH 7.0-7.5 is ideal for the thiol-

maleimide reaction[2][3][4].

Avoid buffers containing thiols

like DTT unless used for

disulfide reduction and

subsequently removed[3].

Reducing Agent (Optional)
TCEP (tris(2-

carboxyethyl)phosphine)

A 10-100 fold molar excess

can be used to reduce

disulfide bonds and expose

free thiols[3][4]. TCEP does

not need to be removed before

adding the maleimide dye[2].

Dye Stock Solution
10 mM in anhydrous DMSO or

DMF

Should be freshly prepared[2]

[3]. For water-soluble dyes like

Sulfo-Cy3.5, water can also be

used as a solvent[4].

Dye-to-Protein Molar Ratio 10:1 to 20:1

This ratio should be optimized

for each specific protein to

achieve the desired degree of

labeling[2][3].

Reaction Time
2 hours at room temperature or

overnight at 4°C

The reaction should be

protected from light[2].

Ideal Degree of Labeling

(DOL)

2-10 for antibodies The optimal DOL depends on

the specific protein and

application[1][5]. A DOL

between 0.5 and 1 is also
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often considered ideal to avoid

functional impairment[6].

Experimental Workflow

Preparation

Labeling Reaction Purification Analysis & Storage

Prepare Protein Solution
(2-10 mg/mL in pH 7.0-7.5 buffer)

Optional:
Reduce Disulfides

(TCEP, 30 min)
If necessary

Incubate Protein + Dye
(10-20:1 molar ratio)

2h @ RT or O/N @ 4°C

Prepare 10 mM
Sulfo-Cy3.5 Maleimide

Stock Solution (DMSO/DMF)

Remove Excess Dye
(Gel Filtration, Dialysis, or Spin Column)

Determine Degree of Labeling (DOL)
(Spectrophotometry)

Store Conjugate
(4°C short-term, -20°C long-term)

Click to download full resolution via product page

Figure 1. Experimental workflow for Sulfo-Cy3.5 maleimide protein labeling.

Detailed Experimental Protocol
This protocol provides a step-by-step guide for labeling a protein with Sulfo-Cy3.5 maleimide.

Materials
Protein of interest

Sulfo-Cy3.5 maleimide

Reaction Buffer (e.g., 1x PBS, pH 7.2-7.4)

Anhydrous DMSO or DMF
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TCEP (optional)

Purification column (e.g., Sephadex G-25)[1]

Spectrophotometer

Procedure
Protein Preparation

1. Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL[1].

2. If the protein is in a buffer containing interfering substances like Tris or glycine, it must be

dialyzed against the reaction buffer[1].

3. For proteins with disulfide bonds that need to be labeled, add a 10-100 fold molar excess

of TCEP and incubate for 30 minutes at room temperature[4].

Dye Preparation

1. Allow the vial of Sulfo-Cy3.5 maleimide to equilibrate to room temperature.

2. Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF[2]

[3]. Since Sulfo-Cy3.5 is water-soluble, sterile deionized water can also be used[4].

3. Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared

fresh.

Labeling Reaction

1. Add the freshly prepared Sulfo-Cy3.5 maleimide stock solution to the protein solution to

achieve a final dye-to-protein molar ratio of 10:1 to 20:1[2][3].

2. Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C,

protected from light[2].

Purification of the Conjugate
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1. Remove the unreacted dye from the labeled protein using a size-exclusion

chromatography method such as a Sephadex G-25 column, dialysis, or a spin column[1]

[3].

2. If using a spin column, follow the manufacturer's instructions.

3. For gel filtration, apply the reaction mixture to the column and elute with the reaction

buffer. Collect the fractions containing the colored, labeled protein, which will elute first.

Determination of the Degree of Labeling (DOL) The DOL is the average number of dye

molecules conjugated to each protein molecule. It is determined spectrophotometrically[6][7].

1. Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the

absorbance maximum of Sulfo-Cy3.5 (~591 nm, Amax)[6][8]. Dilute the sample if the

absorbance is too high (>2.0)[9].

2. Calculate the concentration of the protein. A correction factor (CF) is needed to account for

the dye's absorbance at 280 nm. The CF for Cy3 dyes is typically around 0.08.

Corrected A280 = A280 - (Amax * CF)

Protein Concentration (M) = (Corrected A280) / (ε_protein * path length)

ε_protein is the molar extinction coefficient of the protein at 280 nm. For IgG, this is

~210,000 M⁻¹cm⁻¹[5].

3. Calculate the concentration of the dye.

Dye Concentration (M) = Amax / (ε_dye * path length)

ε_dye for Cy3.5 is approximately 150,000 M⁻¹cm⁻¹.

4. Calculate the Degree of Labeling.

DOL = Dye Concentration (M) / Protein Concentration (M)

Storage of the Labeled Protein
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1. For short-term storage (up to one week), keep the conjugate at 2-8°C in the dark[3].

2. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C[3]. A

stabilizing protein such as BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide

(0.01-0.03%) can also be added[3].

Signaling Pathway and Applications
Sulfo-Cy3.5 labeled proteins are utilized in a variety of applications where the detection and

quantification of a target protein are necessary. The fluorescent signal of the dye allows for the

visualization and tracking of the protein in techniques such as:

Fluorescence Microscopy: To visualize the localization of the protein within cells or tissues.

Flow Cytometry: To identify and quantify cell populations expressing the target protein.

Western Blotting: As a secondary detection reagent to visualize the protein of interest.

Immunofluorescence Assays (IFAs): To detect the presence of specific antigens.

The underlying principle involves the specific binding of the labeled protein (e.g., an antibody)

to its target. The covalent attachment of the Sulfo-Cy3.5 dye does not directly participate in a

signaling pathway but provides the means of detection for the biological interactions of the

labeled protein.

Biological Interaction

Detection

Sulfo-Cy3.5
Labeled Protein

Target Molecule
(e.g., Antigen, Receptor)

Specific Binding

Fluorescent Emission
(~604 nm)

Fluorescence

Excitation Light
(~591 nm)

Detector
(Microscope, Flow Cytometer, etc.)

Click to download full resolution via product page
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Figure 2. General principle of detection using a Sulfo-Cy3.5 labeled protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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